molecular formula C13H14N2 B8447532 2-(6-phenylpyridin-3-yl)ethanamine

2-(6-phenylpyridin-3-yl)ethanamine

Cat. No. B8447532
M. Wt: 198.26 g/mol
InChI Key: QLRIOBZCJCNWRL-UHFFFAOYSA-N
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Patent
US07645757B2

Procedure details

9 ml of 33% hydrobromic acid in acetic acid are added dropwise to a solution, cooled to approximately 0° C., of 1.8 g (5.42 mmol) of phenylmethyl 2-(6-phenylpyrid-3-yl)ethylcarbamate, prepared in stage 1.1., in 50 ml of dichloromethane. Stirring is continued at ambient temperature for 2 hours. The mixture is concentrated under reduced pressure and the residue is taken up in dichloromethane and a saturated aqueous sodium hydrogencarbonate solution. The aqueous phase is separated and is extracted twice with ethyl acetate. The combined organic phases are washed with a saturated aqueous sodium chloride solution and dried over sodium sulphate, and the filtrate is concentrated under reduced pressure.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenylmethyl 2-(6-phenylpyrid-3-yl)ethylcarbamate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[C:2]1([C:8]2[N:13]=[CH:12][C:11]([CH2:14][CH2:15][NH:16]C(=O)OCC3C=CC=CC=3)=[CH:10][CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.ClCCl>[C:2]1([C:8]2[N:13]=[CH:12][C:11]([CH2:14][CH2:15][NH2:16])=[CH:10][CH:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
phenylmethyl 2-(6-phenylpyrid-3-yl)ethylcarbamate
Quantity
1.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=N1)CCNC(OCC1=CC=CC=C1)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in stage 1.1
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(C=N1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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